2-Chloro-1,6-naphthyridine
Overview
Description
2-Chloro-1,6-naphthyridine, also known as 2-chloronaphthyridine, is a type of heterocyclic compound that has been used in a variety of scientific research applications. It is a member of the naphthyridine family, and is composed of a six-membered ring containing a chlorine atom at the 2-position. 2-Chloro-1,6-naphthyridine is a versatile compound that can be used in a variety of organic synthesis reactions, and has been used in a number of biochemical and physiological research studies.
Scientific Research Applications
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Anticancer Properties
- Field : Medicinal Chemistry
- Application : 1,6-naphthyridines have been found to have anticancer properties .
- Methods : The anticancer activity of 1,6-naphthyridines has been studied on different cancer cell lines .
- Results : The structure-activity relationship (SAR) and molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .
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Anti-HIV Properties
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Anti-Microbial Properties
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Analgesic Properties
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Anti-Inflammatory Properties
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Anti-Oxidant Properties
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Synthesis of Novel Derivatives
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Reactivity with Electrophilic or Nucleophilic Reagents
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Synthesis of Novel Derivatives
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Reactivity with Electrophilic or Nucleophilic Reagents
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Grindstone Chemistry
- Field : Environmental Chemistry
- Application : Solvent-free and catalyst-free synthesis of 1,6-naphthyridine derivatives .
- Methods : Synthesis is done by grinding of 2 mmol of ketones, 2 mmol of malononitrile and 1 mmol of amines in a mortar at room temperature for 5–7 min .
- Results : 1,2-Dihydro [1,6]-naphthyridine derivatives were obtained in 90–97 % yields .
properties
IUPAC Name |
2-chloro-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYKRMVSSXLKSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543132 | |
Record name | 2-Chloro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,6-naphthyridine | |
CAS RN |
23616-33-3 | |
Record name | 2-Chloro-1,6-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23616-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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